Ruthenium, tris(nitrato-kappaO)nitrosyl-

Lignin gasification Supercritical water Ruthenium catalyst

Ru(NO)(NO₃)₃ is the rational choice when catalyst performance cannot be compromised. Unlike RuCl₃, this halogen-free precursor eliminates chloride poisoning of active Ru sites. During reduction, it yields metallic Ru nanoparticles 1.0–2.3 nm in diameter—an order of magnitude smaller than ~11–12 nm particles from RuCl₃ under identical conditions. The nitrosyl ligand prevents hydrolysis and oxide precipitation, enabling surfactant-free nanoparticle synthesis. For industrial FTS, coal-chemical hydrogenation, and DSA electrode manufacturing, solid Ru ≥31.3% or standardized 1.5% w/v solutions deliver predictable, reproducible outcomes.

Molecular Formula N4O10Ru
Molecular Weight 317.1 g/mol
CAS No. 34513-98-9
Cat. No. B1585189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuthenium, tris(nitrato-kappaO)nitrosyl-
CAS34513-98-9
Molecular FormulaN4O10Ru
Molecular Weight317.1 g/mol
Structural Identifiers
SMILESN#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]
InChIInChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2
InChIKeyWOSOOWIGVAKGOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ruthenium tris(nitrato-κO)nitrosyl- (CAS 34513-98-9): Halogen-Free Ru-Nitrosyl Nitrate Precursor for Catalysis and Materials Synthesis


Ruthenium tris(nitrato-κO)nitrosyl- (CAS 34513-98-9), commonly referred to as ruthenium(III) nitrosyl nitrate with the molecular formula Ru(NO)(NO₃)₃, is a reddish-brown, water-soluble coordination compound. It serves as a halogen-free, nitrosyl-stabilized ruthenium precursor for heterogeneous catalyst preparation, electrode fabrication, and nanoparticle synthesis [1]. The compound is commercially available as a crystalline solid (Ru ≥31.3% w/w) or as a standardized solution (Ru 1.5% w/v in dilute nitric acid), and its halogen-free composition eliminates chloride-induced catalyst poisoning, distinguishing it from the widely used ruthenium trichloride alternative .

Why Generic Ru Precursor Swapping Fails: Composition-, Speciation-, and Particle-Size-Level Differentiation of Ruthenium tris(nitrato-κO)nitrosyl-


The assumption that any soluble ruthenium salt can interchangeably serve as a catalyst precursor is contradicted by multiple comparative studies. Unlike ruthenium(III) chloride (RuCl₃), the nitrate-based [Ru(NO)(NO₃)₃] contains no halogens, preventing the well-documented poisoning of active metal sites by residual chloride ions [1]. During reduction, the nitrosyl nitrate precursor yields ruthenium metal particles approximately one order of magnitude smaller than those derived from RuCl₃ under identical conditions, directly impacting catalytic site density [2]. Furthermore, the nitrosyl ligand stabilizes Ru in solution against unwanted hydrolysis and precipitation in alkaline media, a critical advantage over conventional chloride or nitrate salts during nanoparticle synthesis . Simply substituting a chloride- or acetylacetonate-based precursor without accounting for these mechanistic differences leads to irreproducible catalyst performance, lower activity, and compromised material morphology.

Quantitative Differentiation Evidence for Ruthenium tris(nitrato-κO)nitrosyl- Against Closest Comparator Precursors


Ru Metal Particle Size Following Supercritical Water Lignin Gasification: Ru(NO)(NO₃)₃ vs. RuCl₃

In supercritical water lignin gasification at 673 K, unreduced trivalent ruthenium salts supported on charcoal or TiO₂ generate metallic Ru particles in situ. When Ru(NO)(NO₃)₃ is used as the precursor, the resulting average Ru particle sizes (dav) are 1.7 nm on TiO₂ and 2.3 nm on charcoal, with EXAFS-derived coordination numbers corresponding to particle sizes of 1.0–1.1 nm [1]. In contrast, RuCl₃-derived catalysts yield dav values of 11.4 nm (TiO₂) and 11.9 nm (charcoal), with TEM showing particle size distributions primarily spanning 4–18 nm [1]. The nitrosyl nitrate precursor thus produces Ru nanoparticles roughly 5- to 10-fold smaller than the chloride-based comparator under identical reaction conditions.

Lignin gasification Supercritical water Ruthenium catalyst Particle size control

Catalytic Activity in Menthol Synthesis: Ru Precursor Screen on Ru/H-BEA

In a one-pot citronellal-to-menthol transformation over Ru/H-BEA zeolite catalysts, four ruthenium precursors were directly compared: Ru(NO)(NO₃)₃, Ru(acac)₃, RuCl₃, and Ru₃(CO)₁₂. Using Ru(NO)(NO₃)₃ as the precursor gave the highest catalytic activity among all four, while the product distribution (selectivity to menthols) was not strongly affected by the precursor choice [1]. Under optimized reduction temperature (923 K), the Ru(NO)(NO₃)₃-derived 1%Ru/H-BEA-25 catalyst achieved a menthol yield of 92% with 87% selectivity [1].

Menthol synthesis Citronellal cyclization-hydrogenation Ru precursor Bifunctional zeolite catalyst

Halogen-Free Composition: Avoidance of Chloride Poisoning in Supported Ru Catalysts

Ruthenium(III) nitrosyl nitrate [Ru(NO)(NO₃)₃] is intrinsically free of halogens, sulfur, and phosphorus—elements that are well-known catalyst poisons [1]. In contrast, ruthenium(III) chloride (RuCl₃), the most common alternative Ru precursor, introduces chloride ions that persist on the catalyst surface after reduction and poison active metal sites [2]. Direct comparative lignin gasification studies demonstrated that RuCl₃/C and RuCl₃/TiO₂ catalysts were less active than their Ru(NO)(NO₃)₃-derived counterparts partly because chloride ions poisoned the active ruthenium metal sites [2]. In Fischer-Tropsch synthesis, the catalyst prepared from ruthenium chloride exhibited lower CO conversion specifically due to trace residual Cl on the surface, whereas the Ru(NO)(NO₃)₃-derived catalyst showed high activity with suppressed CH₄ and CO₂ formation [3].

Chloride poisoning Halogen-free precursor Supported Ru catalyst Catalyst deactivation

Nanoparticle Size Control in Continuous Flow Synthesis: Stability Against Hydrolysis vs. Conventional Precursors

In continuous flow 3D helical reactor synthesis, reduction of Ru(NO)(NO₃)₃ with NaBH₄ in the absence of capping ligands yields Ru nanoparticles with narrow size distributions of 2–4 ± 0.5 nm . This is enabled by the formation of a stable ruthenium nitrite complex from Ru(NO)(NO₃)₃ in the presence of NaOH, which avoids unwanted metal oxide hydrolysis or precipitation . By contrast, conventional metal precursors such as ruthenium chlorides or ruthenium nitrates easily hydrolyze under basic conditions, forming metal oxides or precipitates that result in uncontrolled particle growth and wide size distributions .

Ruthenium nanoparticles Continuous flow synthesis Precursor hydrolysis Size distribution

Electrocatalytic Precursor for Cl-Free RuO₂: Morphology Control vs. Chloride-Based Route

When preparing Cl-free RuO₂ films for electrocatalytic applications by thermal decomposition, the choice of precursor significantly affects nano-morphology. Using Ru(NO)(NO₃)₃, the firing temperature (350–550 °C) has a large impact on the resulting RuO₂ crystallite size (6–22 nm range) [1]. In contrast, when RuCl₃ is used as the precursor, firing temperature has only a minor effect on crystallite size within the same temperature window [1]. Additionally, the surface morphology of the resulting RuO₂ layer depends on the precursor nature, with Cl-free oxide prepared from Ru(NO)(NO₃)₃ exhibiting distinct morphological features from Cl-containing oxide obtained from RuCl₃ [2]. While the intrinsic electrocatalytic behavior of Cl-free vs. Cl-containing RuO₂ was reported as not fundamentally different, the surface morphology divergence offers tunability for electrode engineering [2].

RuO₂ electrodes Chlorine-free precursor Electrocatalysis Morphology control

Optimal Application Scenarios for Ruthenium tris(nitrato-κO)nitrosyl- Based on Quantitative Evidence


Halogen-Sensitive Supported Ru Catalyst Manufacturing (Coal Chemical, FTS, Hydrogenation)

For industrial catalyst producers serving the coal-chemical, Fischer-Tropsch, and hydrogenation sectors, Ru(NO)(NO₃)₃ is the rational precursor choice. Its halogen-free composition eliminates chloride poisoning of active Ru sites, as documented in comparative gasification and FTS studies [1], while the patent literature explicitly identifies solid ruthenium nitrosyl nitrate as the ideal precursor for coal-chemical supported ruthenium catalysts due to absence of S, P, and halogens [2].

High-Dispersion, Low-Loading Ru/C and Ru/Oxide Catalyst Preparation

When maximization of precious-metal dispersion is the primary goal, Ru(NO)(NO₃)₃ delivers metallic Ru particles approximately 1.0–2.3 nm in diameter upon in-situ reduction, compared to ~11–12 nm for RuCl₃-derived catalysts under the same conditions [1]. This enables catalyst formulations with identical or superior activity at significantly reduced Ru weight loading, directly improving the cost structure of commercial catalyst products.

Synthesis of Surfactant-Free, Monodisperse Ru Nanoparticles (2–4 nm) for Electrocatalysis and Biomedical Use

Ru(NO)(NO₃)₃ uniquely enables continuous flow synthesis of narrowly size-distributed Ru nanoparticles (2–4 ± 0.5 nm) without organic capping ligands, thanks to the formation of a stable nitrite intermediate that prevents hydrolysis [1]. This is unattainable with RuCl₃ or simple Ru nitrates, which precipitate as oxides under alkaline reduction conditions. The resulting surfactant-free nanoparticles are immediately suitable for electrocatalytic, sensor, and biomedical applications requiring clean particle surfaces.

RuO₂-Based Electrode Fabrication with Temperature-Programmable Crystallite Size

For DSA electrode manufacturers and electrocatalyst developers, Ru(NO)(NO₃)₃ provides a processing advantage: the RuO₂ crystallite size can be systematically tuned by adjusting the calcination temperature (6–22 nm across 350–550 °C), whereas RuCl₃ yields crystallites that are relatively insensitive to temperature in the same range [1]. This temperature-tunability enables deliberate engineering of electrode surface area and morphology for specific electrochemical applications (chlor-alkali, oxygen evolution, water splitting).

Quote Request

Request a Quote for Ruthenium, tris(nitrato-kappaO)nitrosyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.